Synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate
Synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate
An In-depth Technical Guide to the
Abstract
This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate, a key compound in materials science. Primarily known for its application as a liquid crystal monomer, its unique molecular structure, featuring a terminal cyano group and lateral fluorine substitution, imparts desirable nematic phase characteristics.[1] This document delineates a robust and efficient two-intermediate synthetic pathway, beginning from readily available precursors. We will explore the preparation of two key building blocks: 4-Cyano-3-fluorophenol and 4-ethylbenzoyl chloride, followed by their final esterification. The causality behind experimental choices, detailed protocols, characterization data, and safety considerations are discussed to provide researchers and drug development professionals with a field-proven guide for laboratory-scale synthesis.
Introduction and Significance
4-Cyano-3-fluorophenyl 4-ethylbenzoate (CAS No. 86776-50-3) is a fluorinated organic compound with the chemical formula C₁₆H₁₂FNO₂.[1][2] It belongs to a class of materials known as liquid crystal monomers, which are foundational components in the manufacturing of liquid crystal displays (LCDs), sensors, and other advanced optical systems.[1]
The molecule's utility is derived from its distinct structural features:
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A Rod-Like Molecular Structure: Essential for the formation of ordered, anisotropic liquid crystalline phases.[1]
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A Terminal Cyano Group (C≡N): Contributes to a strong dipole moment, which is crucial for the alignment of the molecules in an electric field, a fundamental principle in display technology.
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A Lateral Fluorine Atom: The substitution of fluorine enhances the molecular dipole moment and can influence key material properties such as viscosity, dielectric anisotropy, and the stability of the mesophase.[1]
Thermodynamic analysis shows that this compound exhibits a well-defined nematic mesophase, transitioning from a crystalline solid at approximately 78°C to an isotropic liquid at 86°C.[1] This specific, narrow temperature range makes it a valuable component in liquid crystal mixtures where precise thermal properties are required. This guide presents a logical and reproducible synthetic route to obtain this high-value chemical.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, 4-Cyano-3-fluorophenyl 4-ethylbenzoate, identifies the central ester linkage as the most logical point for disconnection. This approach simplifies the synthesis into the preparation of two more manageable intermediates: a substituted phenol and an activated carboxylic acid.
The chosen strategy involves a three-stage process:
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Synthesis of Intermediate A: Preparation of 4-Cyano-3-fluorophenol.
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Synthesis of Intermediate B: Preparation of 4-Ethylbenzoyl chloride from 4-ethylbenzoic acid.
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Final Esterification: Coupling of Intermediate A and Intermediate B under basic conditions to yield the final product.
This approach is selected for its efficiency, use of well-established chemical transformations, and high potential yield. The conversion of the carboxylic acid to its acyl chloride derivative (Intermediate B) is a critical step that significantly activates the carbonyl group for facile esterification with the phenolic hydroxyl group, which is less nucleophilic than an aliphatic alcohol.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediates
Intermediate A: Preparation of 4-Cyano-3-fluorophenol
The synthesis of 3-cyano-4-fluorophenol is a critical first stage. This novel phenol derivative can be efficiently prepared from 4,4-difluorocyclohexadienone.[3][4] The mechanism involves a nucleophilic attack by the cyanide ion, followed by elimination and tautomerization to yield the stable aromatic phenol.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve potassium cyanide (4 mmol) in dimethylformamide (DMF, 0.5 mL).
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Reagent Addition: To this solution, add 4,4-difluorocyclohexadienone (2 mmol).
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Reaction: Stir the mixture vigorously at room temperature for 10-15 minutes. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer carefully with dilute HCl to a pH of ~4-5.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel to yield pure 3-cyano-4-fluorophenol. A yield of approximately 90% has been reported for this transformation.[4]
Intermediate B: Preparation of 4-Ethylbenzoyl Chloride
4-Ethylbenzoyl chloride is the acylating agent required for the final esterification. It is synthesized by activating commercially available 4-ethylbenzoic acid. The use of thionyl chloride (SOCl₂) is a standard and highly effective method for this conversion, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[5][6]
Experimental Protocol:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
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Reagent Addition: Charge the flask with 4-ethylbenzoic acid (1.33 mol) and slowly add an excess of thionyl chloride (SOCl₂, 500 mL).[6] Toluene can also be used as a solvent.[5]
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Reaction: Stir the mixture and heat it to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Maintain reflux for 2-4 hours to ensure complete conversion.[6]
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Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
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Final Distillation: The resulting crude 4-ethylbenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[5][6]
Final Product Synthesis: Esterification
The final step is the coupling of 4-Cyano-3-fluorophenol with 4-ethylbenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. A tertiary amine base, such as pyridine or triethylamine, is crucial. It serves both as a catalyst and as a scavenger for the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the product.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocol:
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Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-Cyano-3-fluorophenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an excess of pyridine (1.5-2.0 eq).
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Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction upon adding the acyl chloride.
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Reagent Addition: Slowly add a solution of 4-ethylbenzoyl chloride (1.1 eq) in the same solvent to the cooled reaction mixture dropwise over 15-20 minutes.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting phenol is consumed.
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Quenching and Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with more DCM.
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Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the final product as a white to off-white crystalline powder.[1]
Product Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 4-Cyano-3-fluorophenyl 4-ethylbenzoate.
Quantitative and Physical Data
| Property | Value | Source(s) |
| CAS Number | 86776-50-3 | [1][2][7] |
| Molecular Formula | C₁₆H₁₂FNO₂ | [1][2] |
| Molecular Weight | 269.27 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 77.0 - 81.0 °C | [1] |
| Purity (Typical) | >98.0% (GC) |
Expected Spectroscopic Data
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¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on both phenyl rings, with coupling patterns influenced by the fluorine and other substituents. A quartet and a triplet in the aliphatic region would confirm the presence of the ethyl group.
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¹³C NMR: The spectrum will display characteristic peaks for the nitrile carbon (C≡N) around 115-120 ppm, the ester carbonyl carbon (C=O) around 165 ppm, and various aromatic carbons, including a C-F coupled signal.
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Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C≡N stretch (strong, sharp peak around 2220-2240 cm⁻¹), the C=O ester stretch (strong peak around 1735-1750 cm⁻¹), and the C-F stretch (strong peak around 1100-1300 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 269.085).
Safety and Handling Precautions
The synthesis involves several hazardous chemicals requiring strict safety protocols.
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Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
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Potassium Cyanide (KCN): Extremely toxic if ingested, inhaled, or absorbed through the skin. Contact with acid releases highly toxic hydrogen cyanide gas. All manipulations should be performed in a fume hood. A cyanide antidote kit should be available.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Work in a well-ventilated area or fume hood.
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Acyl Chlorides: Corrosive and lachrymatory (tear-inducing). Handle with care in a fume hood.[5]
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Solvents (DCM, THF, DMF): Handle in well-ventilated areas, avoiding inhalation of vapors and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
This guide has presented a detailed and reliable synthetic route for producing 4-Cyano-3-fluorophenyl 4-ethylbenzoate. The three-stage strategy, involving the synthesis of 4-Cyano-3-fluorophenol and 4-ethylbenzoyl chloride followed by a base-mediated esterification, is chemically sound and scalable. By following the outlined protocols and adhering to the specified safety precautions, researchers can effectively synthesize this valuable liquid crystal monomer for applications in materials science and beyond.
References
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PrepChem.com. (n.d.). Synthesis of 4-ethylbenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Fluoro-4-cyanophenyl-4-ethylbenzoate | CAS#:86776-50-3. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). KR930006190B1 - Preparation of 3-cyano-4-fluoro-phenol.
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Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride - Eureka. Retrieved from [Link]
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European Patent Office. (1986). EP 0188848 A1 - Preparation of 4-fluorophenols. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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